N-Carbamoyl-tyrosine (N-C-Tyr) is a derivative of the amino acid tyrosine, characterized by the presence of a carbamoyl group (CONH2) attached to the alpha-amino group of tyrosine. [] It is not a naturally occurring amino acid and is not involved in standard protein synthesis pathways. [] N-C-Tyr is primarily found in individuals with end-stage renal disease (ESRD) as a result of an in vivo reaction between tyrosine and urea-derived cyanate. []
N-Carbamoyl-tyrosine is classified under N-acylated amino acids, specifically as a carbamoyl derivative of tyrosine. It can be synthesized from natural sources or through synthetic methods involving the reaction of tyrosine with cyanate, which is often derived from urea. The formation of N-carbamoyl-tyrosine occurs naturally in vivo, particularly in conditions where urea is present, leading to the spontaneous generation of cyanate .
The synthesis of N-carbamoyl-tyrosine can be achieved through several methods:
N-Carbamoyl-tyrosine features a molecular structure characterized by a carbamoyl group () attached to the nitrogen atom of the amino group in tyrosine.
The presence of these functional groups influences its solubility and reactivity in various chemical environments.
N-Carbamoyl-tyrosine participates in several chemical reactions:
The mechanism by which N-carbamoyl-tyrosine exerts its effects is primarily through its role as an intermediate in metabolic pathways involving amino acids.
Research indicates that N-carbamoyl derivatives can modulate enzyme activity by altering substrate availability or enzyme conformation, thereby influencing metabolic fluxes within cells .
N-Carbamoyl-tyrosine exhibits several notable physical and chemical properties:
These properties make N-carbamoyl-tyrosine suitable for various applications in biochemical research and synthetic chemistry.
N-Carbamoyl-tyrosine has several scientific applications:
N-Carbamoyl-tyrosine (N-CT) arises from the carbamoylation of tyrosine’s α-amino group, a post-translational modification prevalent in uremia. In end-stage renal disease (ESRD), this process occurs via non-enzymatic reactions involving urea-derived cyanate. Isocyanic acid (HNCO), the active form of cyanate, spontaneously forms from urea dissociation under physiological conditions (pH 7.4, 37°C) and reacts irreversibly with nucleophilic groups like tyrosine’s α-amino moiety [2] [6] [9]. Although traditionally viewed as non-enzymatic, emerging evidence implicates myeloperoxidase (MPO) in catalyzing cyanate formation during inflammation. MPO oxidizes thiocyanate (from diet/smoking) to generate cyanate, linking inflammatory states to accelerated N-CT synthesis in renal patients [8] [9].
Table 1: Carbamoylation Mechanisms of Tyrosine
Mechanism Type | Catalyst | Substrate | Product | Primary Driver |
---|---|---|---|---|
Non-enzymatic | Spontaneous | Urea → Cyanate | Isocyanic acid | Urea concentration |
Non-enzymatic | Isocyanic acid | Free tyrosine | N-Carbamoyl-tyrosine | pH, temperature |
Enzymatic | Myeloperoxidase | Thiocyanate | Cyanate | Inflammation |
Urea dissociation is the primary source of cyanate in ESRD, governed by the equilibrium:$$\ce{NH2CONH2 <=> OCN^- + NH4^+}$$Under physiological conditions, the cyanate-to-urea ratio is ∼1:4,500, but uremic plasma urea levels (up to 150 mg/dL) significantly elevate cyanate concentrations [6] [9]. Key aspects include:
In Vivo Formation:
In Vitro Models:
Table 2: In Vivo vs. In Vitro N-CT Formation
Parameter | In Vivo (ESRD) | In Vitro Model |
---|---|---|
Primary cyanate source | Urea dissociation | Added urea/cyanate |
Formation time | Weeks–months | Hours–days |
N-CT detection | Plasma, leukocytes | Plasma/cell lysates |
Key modulators | Dialysis adequacy, BUN | Urea concentration, pH |
Functional impact | Altered immune cell function | Impaired neutrophil activity |
In chronic renal failure, N-CT synthesis disrupts tyrosine metabolism through three mechanisms:
Clinical Implications:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7